molecular formula C18H21NO3S2 B2634150 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide CAS No. 923500-21-4

4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide

Cat. No. B2634150
CAS RN: 923500-21-4
M. Wt: 363.49
InChI Key: HIOZKEPUHNCGEM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide, also known as BMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Desalination Studies

The composite NF membranes made from novel Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated PASB with Polysulfone showed potential in desalination, exhibiting properties like high salt rejection and water flux, as well as antifouling properties (Padaki et al., 2013).

Inhibitors for Tyrosinase and Melanin

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including derivatives of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide, have been synthesized and evaluated as inhibitors of tyrosinase and melanin, with potential application in depigmentation drugs (Raza et al., 2019).

Anticancer Activities

A series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides have shown anticancer activity against various human cancer cell lines. Their anticancer efficacy was linked to structural characteristics, as revealed by QSAR studies (Żołnowska et al., 2015).

Reactions with Schiff Bases

Research on the reaction of phenylsulfene with N-(p-Substituted)-benzylidene-methylamine showed the potential for new fragmentation reactions, contributing to the field of organic chemistry and synthesis (Hiraoka & Kobayashi, 1975).

Synthesis of Isothiazolone Derivatives

Studies on the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate have revealed the possible intermediacy of methylN-(benzylsulfonyl)oxamate, leading to advancements in synthetic chemistry (Zlotin & Gerasyuto, 1999).

Enzymatic Resolution Studies

Enzymatic resolution of 4-methylthio- and 4-methylsulfonyl-substituted 3-phenylserines, related to the compound , has been studied for the synthesis of thiamphenicol and florfenicol, highlighting their relevance in pharmaceutical chemistry (Kaptein et al., 1998).

properties

IUPAC Name

4-benzylsulfonyl-N-(2-methylsulfanylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-23-17-11-6-5-10-16(17)19-18(20)12-7-13-24(21,22)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOZKEPUHNCGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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